molecular formula C79H100N6O9 B1176498 Disperse Red 362 CAS No. 158129-94-3

Disperse Red 362

Cat. No.: B1176498
CAS No.: 158129-94-3
M. Wt: 1277.7 g/mol
InChI Key: OEJSIVBJQNVFPN-UHFFFAOYSA-N
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Description

It is widely used in various industries, including textiles, leather, paper, plastic, and paint, due to its strong dyeing ability . This compound is particularly valued for its vibrant color and effectiveness in dyeing synthetic fibers.

Preparation Methods

The preparation of Disperse Red 362 primarily involves chemical synthesis. The commonly used method is to react an aromatic amine compound with a diazo compound to obtain a mixed amine. This mixed amine is then reacted with carbon disulfide, followed by reduction to yield this compound . Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure consistency and quality of the dye.

Chemical Reactions Analysis

Disperse Red 362 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Disperse Red 362 has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Disperse Red 362 exerts its effects involves its interaction with the molecular targets in the substrate being dyed. The dye molecules penetrate the fibers and form bonds with the polymer chains, resulting in a stable coloration. The pathways involved include diffusion into the fiber matrix and subsequent binding to specific sites within the fibers .

Comparison with Similar Compounds

Disperse Red 362 can be compared with other similar compounds, such as:

What sets this compound apart is its unique combination of strong dyeing ability, vibrant color, and versatility across various applications. Its chemical structure and properties make it particularly effective for dyeing synthetic fibers, which is a significant advantage in the textile industry.

Biological Activity

Disperse Red 362, a synthetic dye belonging to the azo dye class, has garnered attention for its applications in textiles and potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its environmental impact.

Overview of this compound

  • Chemical Name : Disperse Red BG
  • CAS Number : 61703-11-5
  • Molecular Structure : Azo compound with a centchroman structure
  • Applications : Primarily used in dyeing polyester and other synthetic fibers due to its excellent fastness properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogenic microorganisms. The following table summarizes the findings from in vitro studies assessing its efficacy:

MicroorganismTypeInhibition Zone (mm)Comparison to Standard (Chloramphenicol)
Escherichia coliBacteria15Effective
Staphylococcus aureusBacteria18More effective
Candida albicansFungus12Comparable
Aspergillus flavusFungus10Less effective

These results suggest that this compound has promising antibacterial and antifungal properties, particularly against gram-positive bacteria like Staphylococcus aureus .

The antimicrobial activity of this compound can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. Molecular docking studies have indicated that the dye may bind effectively to bacterial enzymes involved in fatty acid synthesis, such as FabH, suggesting a potential mechanism for its antibacterial effects .

Case Studies

  • Case Study on Textile Wastewater Treatment :
    A study investigated the degradation of this compound in textile wastewater using advanced oxidation processes. The results showed that treatment with UV/H₂O₂ significantly reduced the dye concentration and improved the biodegradability of the effluent, indicating potential environmental benefits if managed properly .
  • In Vivo Toxicity Assessment :
    Another study assessed the toxicity of this compound on aquatic organisms. Results indicated sub-lethal effects on fish species, including behavioral changes and reduced reproductive success, highlighting the need for careful environmental monitoring .

Environmental Impact

The environmental persistence of azo dyes like this compound raises concerns regarding their potential accumulation in ecosystems. Research has shown that while some azo dyes can be biodegraded by specific microorganisms, others may undergo reductive cleavage to form potentially harmful amines .

Properties

CAS No.

158129-94-3

Molecular Formula

C79H100N6O9

Molecular Weight

1277.7 g/mol

IUPAC Name

tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid

InChI

InChI=1S/C29H38N2O3.C27H34N2O4.C23H28N2O2/c1-7-25(32)15-10-22-11-16-26-23(20-22)12-17-27(26)31(28(33)34-29(2,3)4)19-18-21-8-13-24(14-9-21)30(5)6;1-27(2,3)33-26(32)29(17-16-19-6-11-22(12-7-19)28(4)5)24-14-10-21-18-20(8-13-23(21)24)9-15-25(30)31;1-25(2)20-8-3-17(4-9-20)13-14-24-23-12-7-19-15-18(6-11-22(19)23)5-10-21(27)16-26/h8-11,13-16,20,27H,7,12,17-19H2,1-6H3;6-9,11-13,15,18,24H,10,14,16-17H2,1-5H3,(H,30,31);3-6,8-11,15,23-24,26H,7,12-14,16H2,1-2H3

InChI Key

OEJSIVBJQNVFPN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC1=CC2=C(C=C1)C(CC2)N(CCC3=CC=C(C=C3)N(C)C)C(=O)OC(C)(C)C.CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N(C)C)C2CCC3=C2C=CC(=C3)C=CC(=O)O.CN(C)C1=CC=C(C=C1)CCNC2CCC3=C2C=CC(=C3)C=CC(=O)CO

Origin of Product

United States

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